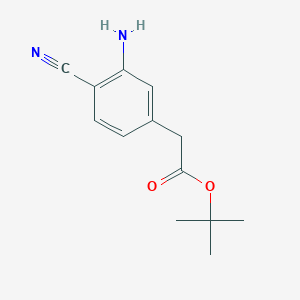![molecular formula C15H13N5O2S B2976461 N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide CAS No. 1465339-15-4](/img/structure/B2976461.png)
N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Triazole compounds, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Thiophene and triazole compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . They are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Triazole is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 .Chemical Reactions Analysis
Thiophene and triazole compounds are used in the synthesis of a wide range of therapeutic properties with diverse applications in medicinal chemistry .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Synthesis and Biological Activities
Insecticidal Applications
The synthesis of various heterocycles, including thiophene derivatives, has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies involve the creation of compounds that incorporate thiophene moieties, aiming to develop effective insecticidal agents (Fadda et al., 2017).
Anticancer Activities
Research into 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones has shown that compounds with various pharmacophores exhibit moderate antitumor potential against certain cancer cell lines. This highlights the compound's role in the development of new anticancer agents (Rostom et al., 2011).
Antimicrobial Evaluation
Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate were screened for their antimicrobial activity, contributing to the search for new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Mechanism of Action and Chemical Synthesis
Tubulin Polymerization
Studies on 2-cyanoaminopyrimidines have demonstrated their role in promoting tubulin polymerization, indicating their potential as antitumor agents with the ability to overcome multidrug resistance. This line of research opens avenues for the development of new cancer therapies (Zhang et al., 2007).
Heterocyclic Synthesis
The compound's utility extends to the facilitation of heterocyclic synthesis, offering new pathways to create diverse chemical entities with potential biological activities. This includes the synthesis of thiophene-based heterocycles, which are examined for their antimicrobial properties, contributing to the field of medicinal chemistry (Mabkhot et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-9-12(11-5-8-23-10-11)17-14(21)4-7-20-15(22)19-6-2-1-3-13(19)18-20/h1-3,5-6,8,10,12H,4,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSSYINJBDKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCC(=O)NC(C#N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)

![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)


![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)
![13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2976397.png)

![5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
